6-Methylheptyl palmitate

Übersicht

Beschreibung

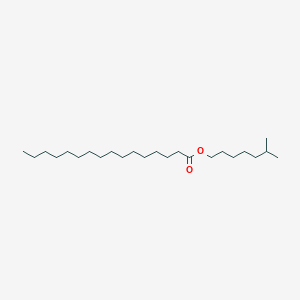

6-Methylheptyl palmitate (CAS: 1341-38-4), also known as isooctyl palmitate, is a branched-chain ester derived from palmitic acid (C16H32O2) and 6-methylheptanol. Its molecular formula is C24H48O2, with a molecular weight of 368.64 g/mol . This ester is characterized by its lipophilic nature, making it highly soluble in organic solvents and insoluble in water. Key physical properties include a boiling point of 407.2°C, a density of 0.9 g/cm³, and a flash point of 203.7°C .

This compound is widely utilized in cosmetics and personal care products as an emollient and softening agent due to its non-greasy texture and ability to enhance skin permeability. It also serves as a dispersant in shampoos and a lubricant additive . Its stability under high temperatures and resistance to oxidation make it suitable for industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylheptyl palmitate typically involves the esterification of palmitic acid with 6-methylheptanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Palmitic Acid+6-MethylheptanolAcid Catalyst6-Methylheptyl Palmitate+Water

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is continuously stirred and heated to maintain the reflux conditions. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methylheptyl palmitate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield palmitic acid and 6-methylheptanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Palmitic acid and 6-methylheptanol.

Oxidation: Carboxylic acids and alcohols.

Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Methylheptyl palmitate serves as a model compound in various chemical studies:

- Esterification and Hydrolysis Studies : It is used to understand the kinetics of esterification reactions and the hydrolysis process under different conditions.

- Organic Synthesis Reagent : It acts as a reagent in organic synthesis, providing insights into reaction mechanisms and product formation.

| Application | Description |

|---|---|

| Esterification | Model compound for studying reaction kinetics. |

| Hydrolysis | Investigated for hydrolysis rates under various conditions. |

| Organic Synthesis | Used as a reagent in synthesizing other organic compounds. |

Biology

In biological research, this compound is studied for its role in lipid metabolism:

- Cell Membrane Studies : Its effects on cell membranes are analyzed to understand lipid interactions.

- Lipid Metabolism : Investigated for its influence on metabolic pathways involving fatty acids.

| Biological Activity | Description |

|---|---|

| Cell Membrane | Effects on fluidity and permeability of membranes. |

| Lipid Metabolism | Role in metabolic pathways involving fatty acids. |

Medicine

The compound is explored for potential medical applications:

- Drug Delivery Systems : Its biocompatibility makes it suitable for use in drug formulations.

- Anti-inflammatory Properties : Research indicates it may reduce inflammation markers in various models.

| Medical Application | Description |

|---|---|

| Drug Delivery | Potential use in formulations due to stability and compatibility. |

| Anti-inflammatory | Shown to reduce TNF-α and IL-6 levels in experimental models. |

Industry

In industrial applications, this compound is utilized widely:

- Cosmetics : Used as an emollient and dispersing agent in personal care products.

- Lubricants : Acts as a lubricant additive due to its favorable physical properties.

| Industrial Use | Description |

|---|---|

| Cosmetics | Emollient properties enhance skin feel and texture. |

| Lubricants | Serves as a dispersing agent in various formulations. |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and related compounds:

- Anti-inflammatory Activity

-

Hepatoprotective Effects

- Research shows that methyl palmitate can enhance the anti-cancer effects of Sorafenib while reducing toxicity in hepatocellular carcinoma cells .

-

Anticancer Properties

- The compound has been noted for its ability to inhibit angiogenesis, crucial for tumor growth, showcasing its potential as an adjunct therapy in cancer treatment .

Wirkmechanismus

The mechanism of action of 6-Methylheptyl palmitate primarily involves its interaction with lipid membranes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in formulations that require enhanced skin penetration or controlled release of active ingredients .

Vergleich Mit ähnlichen Verbindungen

Ethyl Palmitate

Molecular Formula : C18H36O2 (MW: 284.48 g/mol)

CAS : 628-97-7

Key Properties :

- Found in fermented foods (e.g., fish sauce), contributing sweet, floral, and wine-like aromas .

- Classified as non-hazardous with low toxicity . Applications: Primarily used as a flavor enhancer in food industries. Unlike 6-methylheptyl palmitate, it lacks significant cosmetic applications due to its shorter ethyl chain, which reduces lipophilicity.

Methyl Palmitate

Molecular Formula : C17H34O2 (MW: 270.45 g/mol)

CAS : 112-39-0

Key Properties :

- A saturated methyl ester with lower molecular weight and higher volatility compared to this compound.

- Exhibits distinct oxidation behavior in biodiesel blends, producing fewer reactive intermediates than unsaturated esters like methyl oleate .

Applications : Used in biodiesel production and as a reference compound in spectroscopic studies .

Ascorbyl Palmitate

Molecular Formula : C22H38O7 (MW: 414.54 g/mol)

CAS : 137-66-6

Key Properties :

- Amphipathic molecule with antioxidant, anti-mutagenic, and anti-tumor properties .

- Combines the hydrophilic ascorbic acid head with a hydrophobic palmitate tail, enhancing lipid solubility.

Applications : Widely used in food preservation and skincare products for its oxidative stability. Unlike this compound, it actively participates in redox reactions.

7-Methoxy-2,2-dimethylchroman-6-yl Palmitate

Molecular Formula : C28H46O4 (MW: 446.66 g/mol)

CAS : 1105025-85-1

Key Properties :

- A structurally complex ester with a chroman ring, offering UV-protective and skin-whitening effects .

- Higher molecular weight and boiling point (518.8°C predicted) compared to this compound.

Applications : Specialized use in cosmetics as a skin-lightening agent, contrasting with the general emollient role of this compound.

Comparative Data Table

Key Research Findings

- Stability : this compound's saturated structure ensures greater oxidative stability compared to unsaturated esters like methyl oleate, which generate reactive intermediates during combustion .

- Toxicity : Unlike palmitic acid, which induces apoptosis in cardiomyocytes , its ester derivatives (e.g., ethyl and this compound) exhibit minimal cytotoxicity, making them safer for topical and industrial use .

- Functional Versatility : Branched-chain esters like this compound offer superior emollient properties over linear esters due to reduced crystallinity, enhancing spreadability in cosmetic formulations .

Biologische Aktivität

6-Methylheptyl palmitate is a fatty acid ester that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, hepatoprotective, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound, with the chemical formula C24H48O2, is a branched-chain fatty acid ester derived from palmitic acid. Its unique structure may contribute to its distinct biological effects compared to linear fatty acid esters.

1. Anti-inflammatory Activity

Research has indicated that methyl palmitate, a related compound, exhibits significant anti-inflammatory properties. In various experimental models, it has been shown to reduce inflammatory markers and edema:

- Carrageenan-induced edema : Methyl palmitate reduced paw edema in rats, indicating its effectiveness in mitigating inflammation .

- Cytokine modulation : It decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced endotoxemia models .

- Histopathological improvements : Methyl palmitate improved histological outcomes in liver and lung tissues affected by inflammation .

2. Hepatoprotective Effects

Methyl palmitate has been studied for its protective effects on liver cells:

- Reduction of liver fibrosis : In studies involving hepatocellular carcinoma cells, methyl palmitate enhanced the anti-cancer effects of Sorafenib while reducing toxicity . The combination treatment showed significant cytotoxicity against Hep-G2 cells and reduced metastatic migration.

- Mechanism of action : The hepatoprotective effects are thought to be mediated through the induction of peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a role in lipid metabolism and inflammation .

3. Anticancer Properties

The anticancer potential of this compound is supported by findings that suggest it can enhance the efficacy of existing cancer therapies:

- Synergistic effects with Sorafenib : The combination treatment not only reduced toxicity but also significantly increased apoptosis in cancer cells compared to Sorafenib alone .

- Inhibition of angiogenesis : The compound demonstrated a notable ability to inhibit angiogenesis in vivo, which is crucial for tumor growth and metastasis .

Case Studies and Research Findings

Several studies have explored the biological activities of methyl palmitate and related compounds:

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural identity of synthesized 6-Methylheptyl palmitate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm ester linkages and branching at the 6-methylheptyl group. Compare chemical shifts with published data for palmitate esters .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use GC-MS to confirm molecular weight (368.64 g/mol) and fragmentation patterns. For example, methyl palmitate derivatives show characteristic ions at m/z 270 (CHO) and m/z 98 (CHO) .

- Purity Assessment : Measure melting point (literature range: 15–20°C) and refractive index (n ≈ 1.452) using calibrated instrumentation. Deviations >2% indicate impurities .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer :

- Esterification : React palmitic acid with 6-methylheptanol (molar ratio 1:1.2) in the presence of sulfuric acid (1–2% w/w) as a catalyst at 120–140°C under reflux for 4–6 hours .

- Purification : Neutralize residual acid with sodium bicarbonate, followed by vacuum distillation (boiling point: ~407°C at 760 mmHg) or column chromatography (silica gel, hexane:ethyl acetate 9:1) .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust reaction time/temperature to achieve yields >85% .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with evaporative light scattering detection (ELSD). Mobile phase: acetonitrile:isopropanol (70:30) at 1.0 mL/min. Retention time: ~12–14 minutes .

- Isotopomer Spectral Analysis (ISA) : For metabolic studies, quantify -labeled acetyl-CoA incorporation into palmitate using INCA software. Fit mass isotopomer distributions (MIDs) to a polymerization model of eight acetyl-CoA units .

Advanced Research Questions

Q. How can response surface methodology (RSM) be applied to optimize the synthesis conditions of this compound?

- Methodological Answer :

-

Experimental Design : Use a three-level face-centered cube design (e.g., via Design-Expert v8) with variables: temperature (100–140°C), catalyst concentration (0.5–2.0% w/w), and reaction time (2–6 hours) .

-

Modeling : Derive a quadratic polynomial equation to predict yield. Example:

where $ A $, $ B $, and $ C $ represent coded variables for temperature, catalyst, and time <span data-key="49" class="reference-num" data-pages="undefined">14</span>.

Q. What statistical approaches are appropriate for analyzing discrepancies in experimental data on this compound's physicochemical properties?

- Methodological Answer :

- Unpaired Student’s t-test : Compare means of independent datasets (e.g., purity measurements from two synthesis batches). Report p-values with significance thresholds (p<0.05) .

- Confidence Intervals (CI) : Calculate 95% CI for key parameters (e.g., melting point) using standard error of the mean (SEM). Overlapping CIs suggest no significant difference .

- Outlier Detection : Apply Grubbs’ test to identify anomalous data points in replicate analyses .

Q. How does isotopomer spectral analysis (ISA) contribute to understanding the metabolic incorporation of this compound in biological systems?

- Methodological Answer :

- Tracer Design : Administer -labeled glucose or acetate to cell cultures. Extract lipids and hydrolyze to isolate palmitate .

- MID Analysis : Measure -enrichment in palmitate via GC-MS. Use INCA software to model acetyl-CoA pool contributions, assuming eight acetyl-CoA units per palmitate molecule .

- Interpretation : A higher -glutamine contribution indicates reliance on mitochondrial pathways, while glucose-derived labeling suggests cytosolic synthesis .

Q. What safety protocols should be implemented when handling this compound in experimental settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested to EN 166 standards) and safety goggles. Avoid skin contact due to potential irritation .

- Ventilation : Use fume hoods for synthesis/purification steps to minimize inhalation of vapors (flash point: \sim204°C) .

- Waste Disposal : Collect contaminated materials in sealed containers and incinerate according to local regulations .

Eigenschaften

IUPAC Name |

6-methylheptyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(25)26-22-19-16-17-20-23(2)3/h23H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSPFDQEYQBDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909862 | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-05-8, 1341-38-4 | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylheptyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylheptyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.